Erysulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

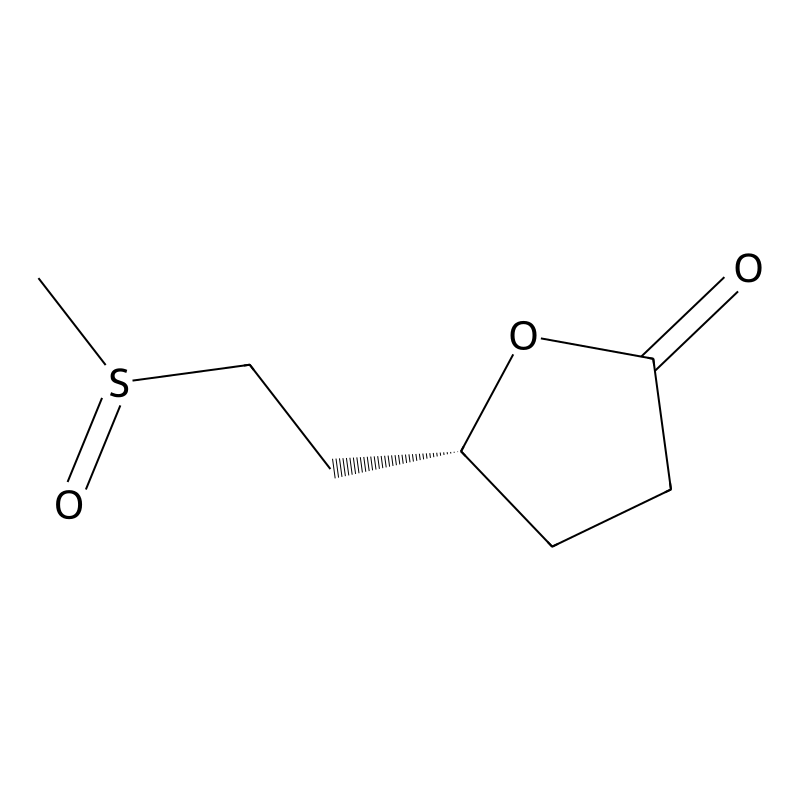

Erysulfoxide, chemically known as 6-methylsulfinyl-4-hydroxyhexanoic acid lactone, is a sulfur-containing lactone compound primarily isolated from plants belonging to the genus Erysimum (Brassicaceae family) [7]. This specialized metabolite was first identified and characterized from the fruits of Erysimum inconspicuum, where researchers isolated it alongside other bioactive compounds during phytochemical investigations [7] [10]. The compound represents an important class of sulfur-containing natural products that contribute to the chemical diversity of Erysimum species [7].

Erysimum inconspicuum, commonly known as small-flowered prairie rocket, serves as the primary documented botanical source of erysulfoxide [10]. The compound was isolated from alcohol extracts of the plant's fruits, which exhibited notable biological activities in preliminary screenings [7]. Spectral data analysis confirmed the structure of erysulfoxide as 6-methylsulfinyl-4-hydroxyhexanoic acid lactone, featuring a characteristic sulfoxide functional group that distinguishes it from other lactones [7] [10].

While Erysimum inconspicuum remains the most well-documented source, other Erysimum species likely produce erysulfoxide or structurally similar compounds as part of their secondary metabolite profiles [13]. The genus Erysimum comprises approximately 150-350 species distributed worldwide, with many species containing diverse sulfur-containing compounds as part of their chemical defense arsenal [11] [13]. Phytochemical investigations of various Erysimum species have revealed complex metabolite profiles, suggesting that erysulfoxide production may be more widespread within the genus than currently documented [13].

The table below summarizes the known botanical sources of erysulfoxide:

| Species | Plant Part | Extraction Method | Co-occurring Compounds | Reference |

|---|---|---|---|---|

| Erysimum inconspicuum | Fruits | Alcohol extraction | Erysulfone, strophanthidin, uzarigenin | [7] [10] |

| Other Erysimum species | Not fully characterized | Various | Cardenolides, glucosinolates | [13] |

Ecological Role in Plant Defense Mechanisms

Erysulfoxide plays a significant role in the plant defense mechanisms of Erysimum species, contributing to their chemical protection against herbivores and pathogens [8] [13]. As a sulfur-containing compound, erysulfoxide belongs to a broader class of sulfur-containing defense compounds (SDCs) that have evolved to protect plants against various biotic stresses [23]. The ecological significance of erysulfoxide lies in its ability to deter herbivores and potentially inhibit pathogen growth, providing the plant with chemical protection [8] [17].

Plants in the genus Erysimum have developed a unique dual defense system, producing both ancestral glucosinolates (characteristic of Brassicaceae) and evolutionarily novel cardenolides [13] [17]. Erysulfoxide, as a sulfur-containing lactone, represents an additional layer in this complex defense strategy [7] [13]. Research suggests that these compounds act synergistically to protect the plant against a wide range of herbivores, including both generalist and specialist insects [13] [17].

The defensive properties of erysulfoxide are particularly evident in the context of plant-herbivore interactions [17]. Studies on Erysimum species have demonstrated that plants allocate higher concentrations of defensive compounds, including sulfur-containing metabolites, to younger leaves and reproductive tissues, following the optimal defense theory [17]. This strategic distribution of defensive compounds, including erysulfoxide, maximizes protection of the most valuable plant tissues [17] [31].

Interestingly, the defensive role of erysulfoxide may extend beyond direct toxicity to herbivores [23]. Sulfur-containing compounds can function as signaling molecules in plant defense responses, potentially activating systemic acquired resistance (SAR) pathways that enhance overall plant immunity [23] [37]. These compounds may also interfere with the digestive processes of herbivores or act as feeding deterrents, reducing herbivory pressure on the plant [8] [23].

Recent studies on Erysimum cheiranthoides have shown that the distribution of defensive compounds within the plant follows patterns consistent with their ecological role in defense [17]. The highest concentrations of defensive metabolites, including sulfur-containing compounds, are found in tissues with the highest nutritional value and growth potential, providing critical protection to these vulnerable plant parts [17] [31].

Biosynthetic Precursors and Enzymatic Pathways

The biosynthesis of erysulfoxide involves a complex series of enzymatic reactions that incorporate sulfur into organic molecules to form the characteristic sulfoxide functional group [3] [29]. While the complete biosynthetic pathway specific to erysulfoxide has not been fully elucidated, insights can be drawn from related sulfur-containing compound biosynthesis in plants [29].

The biosynthetic pathway likely begins with sulfur assimilation through the sulfate reduction pathway, where inorganic sulfate is reduced to sulfide and incorporated into cysteine, a key sulfur donor in plant metabolism [29]. Cysteine serves as the primary sulfur donor for various sulfur-containing biomolecules in plants, including specialized metabolites like erysulfoxide [23] [29]. The sulfur from cysteine is mobilized through enzymatic reactions involving cysteine desulfurases, which remove sulfur from cysteine to form alanine and transfer the sulfur atom to various acceptor molecules [29].

The formation of the sulfoxide group in erysulfoxide likely involves oxidation of a sulfide precursor [3] [21]. Sulfoxides in nature are typically formed through the oxidation of corresponding sulfides, with the reaction catalyzed by various oxidoreductases [3] [33]. In the case of erysulfoxide, this would involve the oxidation of a methylsulfanyl (methylthio) group to form the methylsulfinyl moiety characteristic of the compound [3] [21].

The lactone ring formation in erysulfoxide likely proceeds through the cyclization of a hydroxylated carboxylic acid precursor [7] [24]. This process involves an intramolecular esterification reaction between the carboxylic acid group and a hydroxyl group within the same molecule [24] [26]. The specific enzymes catalyzing this cyclization in erysulfoxide biosynthesis remain to be identified, but similar reactions in plant secondary metabolism are often catalyzed by specialized cyclases or spontaneous chemical reactions following enzymatic modifications of precursors [18] [29].

A proposed biosynthetic pathway for erysulfoxide may involve the following steps:

- Formation of a 6-methylsulfanyl-4-hydroxyhexanoic acid precursor through sulfur incorporation into a suitable carbon skeleton [7] [29]

- Oxidation of the methylsulfanyl group to form the methylsulfinyl moiety, likely catalyzed by a sulfoxide synthase or similar oxidoreductase [3] [33]

- Intramolecular cyclization to form the lactone ring structure, potentially through enzymatic or spontaneous processes [24] [26]

The enzymes involved in erysulfoxide biosynthesis likely include:

| Enzyme Class | Potential Role | Related Enzymes in Plant Metabolism |

|---|---|---|

| Cysteine desulfurases | Mobilization of sulfur from cysteine | NFS1, SUFS family enzymes |

| Sulfoxide synthases | Oxidation of sulfide to sulfoxide | Similar to EgtB in ergothioneine biosynthesis |

| Oxidoreductases | Various oxidation steps | Cytochrome P450s, flavin-dependent monooxygenases |

| Cyclases/Lactonases | Formation of lactone ring | Various intramolecular esterases |

Research on the biosynthesis of sulfur-containing compounds in plants suggests that these pathways often involve specialized enzymes that have evolved to perform specific reactions in secondary metabolism [29] [33]. The identification and characterization of these enzymes in Erysimum species would provide valuable insights into the biosynthesis of erysulfoxide and related compounds [13] [29].

Co-occurrence with Related Cardenolides

Erysulfoxide co-occurs with several structurally related compounds in Erysimum species, most notably with cardenolides and other sulfur-containing metabolites [7] [13]. This co-occurrence pattern provides insights into the chemical ecology and biosynthetic relationships within these plants [13] [17].

In Erysimum inconspicuum, erysulfoxide was isolated alongside erysulfone (6-methylsulfonyl-4-hydroxyhexanoic acid lactone), a structurally related compound that differs only in the oxidation state of the sulfur atom [7] [10]. This close structural relationship suggests shared biosynthetic origins, with erysulfone likely representing a further oxidized form of erysulfoxide [7] [10]. Additionally, the cardiac glycosides strophanthidin and uzarigenin were isolated from the same extract, indicating that these compounds are produced concurrently in the plant tissues [7] [10].

The co-occurrence of erysulfoxide with cardenolides is particularly significant from an evolutionary perspective [13]. Plants in the genus Erysimum have evolved the ability to produce cardenolides, which are not typically found in other members of the Brassicaceae family [13] [14]. This evolutionary innovation has provided Erysimum species with a dual defense system, combining the ancestral glucosinolates characteristic of Brassicaceae with novel cardenolides [13] [17].

Research on Erysimum species has revealed complex patterns of chemical diversity across the genus [13]. A comprehensive study of 48 Erysimum species found that the concentrations, inducibility, and diversity of different defense compounds varied independently among species, with no evidence for trade-offs between different classes of compounds [13]. This suggests that erysulfoxide and related sulfur compounds may serve complementary rather than redundant functions alongside cardenolides in the plant's defense strategy [13] [17].

The table below summarizes the key compounds co-occurring with erysulfoxide in Erysimum species:

| Compound Class | Examples | Structural Relationship to Erysulfoxide | Ecological Role |

|---|---|---|---|

| Sulfur-containing lactones | Erysulfone | Oxidized form (sulfone vs. sulfoxide) | Plant defense |

| Cardenolides | Strophanthidin, uzarigenin | Different structural class, co-occurring | Anti-herbivore defense |

| Cardenolide glycosides | Erysimoside | Glycosylated cardenolides | Plant defense |

| Glucosinolates | Various | Different structural class, ancestral defense | Anti-herbivore defense |

Recent studies on Erysimum cheiranthoides have identified four enzymes that control natural variation in the steroid core of cardenolides, providing insights into the biosynthetic pathways of these co-occurring compounds [14]. The expression patterns of genes involved in cardenolide biosynthesis across different Erysimum species suggest coordinated regulation of various defense compounds, potentially including erysulfoxide and related sulfur-containing metabolites [13] [14].